Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate
Description
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7(11)8(5-9)3-6(10)4-8/h2-5,9H2,1H3 |
InChI Key |
KKAIRJUTSFNZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxobutanoate with formaldehyde and ammonia, followed by cyclization to form the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxo group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Aminomethyl vs. Methyl: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the non-polar methyl group in Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate .
- Oxo vs. Hydroxymethyl : The ketone (oxo) group in the target compound increases electrophilicity, whereas the hydroxymethyl group in Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate introduces a site for further functionalization (e.g., phosphorylation) .
Physical and Chemical Properties
- Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to methyl or methylsulfanyl analogs .
- Stability : Ethyl esters (e.g., Ethyl 3-oxocyclobutanecarboxylate) are prone to hydrolysis under physiological conditions, a property exploited in prodrug design .
- Chirality : The target compound and Ethyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate exhibit stereoisomerism, impacting biological interactions .
Biological Activity
Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound is characterized by:
- Aminomethyl Group : This functional group may enhance the compound's reactivity and interaction with biological targets.
- Carboxylate Ester : The presence of an ester group can influence solubility and bioavailability.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study involving cyclobutane derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar effects due to its structural similarities .
Enzyme Inhibition
Another area of investigation is the inhibition of specific enzymes. Compounds that contain carboxylate groups have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Preliminary data suggest that this compound may interact with these enzymes, potentially leading to anti-inflammatory effects .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of cyclobutane derivatives for their antimicrobial activity. The results indicated that certain modifications to the cyclobutane ring enhanced activity against Gram-positive bacteria, highlighting the importance of structural variations .
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control Compound A | 32 | Escherichia coli |
| Control Compound B | 16 | Pseudomonas aeruginosa |
Inhibition Studies
In another investigation focused on enzyme inhibition, this compound was tested against COX enzymes. The compound exhibited moderate inhibition, with an IC50 value indicating potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for Ethyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a cyclobutane precursor with an aminomethyl group, followed by esterification. For example, reacting a 3-oxocyclobutane carboxylic acid derivative with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux, followed by purification via distillation or recrystallization . Optimization may involve adjusting reaction time, temperature, or catalyst concentration to improve yield.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For instance, the aminomethyl group’s protons appear as broad singlets (~δ 1.5–2.5 ppm), while the ester carbonyl resonates near δ 170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z 199.29 for C₉H₁₇NO₃) and fragmentation patterns .
- X-ray Crystallography : To resolve 3D conformation, particularly steric effects from the cyclobutane ring .
Q. What are the common reactivity profiles of this compound?
- Methodological Answer : The compound undergoes:
- Oxidation : The 3-oxo group can be further oxidized to carboxylic acids using KMnO₄ or CrO₃ .
- Reduction : The ketone may be reduced to an alcohol with NaBH₄ or LiAlH₄ .
- Nucleophilic Substitution : The ester group reacts with amines (e.g., benzylamine) to form amides under basic conditions .
Advanced Research Questions
Q. How can synthesis yield be optimized given steric hindrance in the cyclobutane ring?
- Methodological Answer : Steric challenges arise from the rigid cyclobutane core. Strategies include:
- Catalyst Screening : Use bulky bases (e.g., DBU) to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
- Protecting Groups : Temporarily protect the aminomethyl group (e.g., Boc protection) to prevent side reactions during esterification .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects. Approaches include:
- Variable-Temperature NMR : To detect conformational exchange broadening .
- Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous proton-carbon couplings .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify aminomethyl group interactions .
Q. What computational tools predict this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential) using software like AutoDock Vina .
- MD Simulations : Assess stability of hydrogen bonds between the aminomethyl group and target proteins .
- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity data .
Q. How to design enzyme inhibition assays for this compound?
- Methodological Answer :
- In Vitro Assays : Use purified enzymes (e.g., kinases) and measure inhibition via spectrophotometric detection of ATP depletion .
- Kinetic Studies : Determine values using Lineweaver-Burk plots under varying substrate concentrations .
- IC₅₀ Determination : Dose-response curves with triplicate runs to ensure reproducibility .
Q. How to address stability issues in aqueous solutions during pharmacological studies?
- Methodological Answer :
- pH Buffering : Maintain pH 6–8 to minimize ester hydrolysis .
- Lyophilization : Stabilize the compound in solid form and reconstitute in DMSO for in vitro use .
- Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
Key Notes
- Biological Activity : Focus on enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) and receptor binding studies .
- Structural Insights : The aminomethyl group’s hydrogen-bonding capacity is critical for interactions with biological targets .
- Advanced Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>98%) for pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
